3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[4-(propan-2-yl)benzyl]propanamide
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Overview
Description
3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[4-(propan-2-yl)benzyl]propanamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core, substituted with various functional groups
Preparation Methods
The synthesis of 3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[4-(propan-2-yl)benzyl]propanamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the substituents. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[4-(propan-2-yl)benzyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[4-(propan-2-yl)benzyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[4-(propan-2-yl)benzyl]propanamide stands out due to its unique structure and functional groups. Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives, which may have different substituents and exhibit varying biological activities. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct properties and applications.
References
- Synthesis and therapeutic potential of imidazole containing compounds
- A brief review of the biological potential of indole derivatives
- 3- (2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid hydrochloride
- Revisiting the Structure and Chemistry of 3 (5)-Substituted Pyrazoles
- Synthesis, antimicrobial activity, and molecular modeling of novel 4-(3 …
Properties
Molecular Formula |
C28H32N4O2 |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-propan-2-ylphenyl)methyl]propanamide |
InChI |
InChI=1S/C28H32N4O2/c1-19(2)22-7-5-21(6-8-22)18-29-27(33)13-14-31-15-16-32-26(28(31)34)17-25(30-32)24-11-9-23(10-12-24)20(3)4/h5-12,15-17,19-20H,13-14,18H2,1-4H3,(H,29,33) |
InChI Key |
HYYVIMYVTIPBKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)CCN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C(C)C)C2=O |
Origin of Product |
United States |
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